![molecular formula C14H10Br2O2 B1275761 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde CAS No. 84102-43-2](/img/structure/B1275761.png)

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

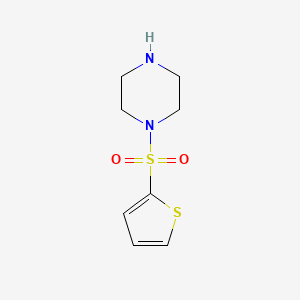

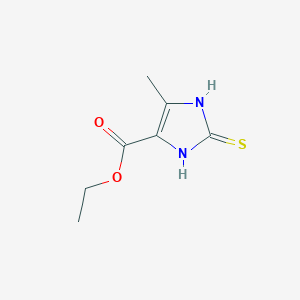

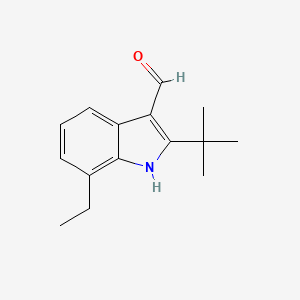

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a biochemical used for proteomics research . It has a molecular formula of C14H10Br2O2 and a molecular weight of 370.04 .

Molecular Structure Analysis

The molecule contains a total of 28 atoms, including 10 Hydrogen atoms, 14 Carbon atoms, 2 Oxygen atoms, and 2 Bromine atoms . It has 29 bonds in total, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 aromatic ether .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The bromine atoms present in the compound can be used for labeling or as a heavy atom for X-ray crystallography studies to determine the 3D structure of proteins .

Organic Synthesis

In organic synthesis, 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde serves as a precursor for synthesizing various organic compounds. Its reactivity due to the presence of aldehyde and ether functional groups makes it a valuable intermediate in the synthesis of more complex molecules .

Material Science

The compound’s structural features, including the benzaldehyde and ether groups, are beneficial in the development of new materials. It can be used to modify the surface properties of materials or to synthesize polymers with specific characteristics .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods and spectrometric analyses. Its distinct spectral properties allow for its use in the calibration of instruments and the quantification of substances .

Environmental Science

While not directly used in environmental science, derivatives of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde could be synthesized for environmental remediation purposes, such as in the formation of adsorbents for pollutant removal from water sources .

Pharmaceutical Research

In pharmaceutical research, the compound can be employed in the design and synthesis of new drug candidates. Its molecular framework can be incorporated into potential therapeutic agents, especially in the realm of anticancer and antibacterial drugs .

Biotechnology

Biotechnological applications may involve the use of this compound in the modification of biomolecules or as a building block in the synthesis of biologically active compounds. Its ability to undergo various chemical reactions makes it a versatile tool in bioconjugation techniques .

Industrial Uses

Industrially, 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde can be used in the synthesis of dyes, fragrances, and other fine chemicals. Its reactive aldehyde group is particularly useful in the formation of Schiff bases, which are important in dye chemistry .

properties

IUPAC Name |

5-bromo-2-[(4-bromophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJYDIIUCHKBGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399916 |

Source

|

| Record name | 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | |

CAS RN |

84102-43-2 |

Source

|

| Record name | 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)